(R)-FTY-720 Phosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-FTY-720 Phosphonate” is a type of phosphonate, a class of organophosphorus compounds containing C−PO(OR)2 groups . Phosphonates are known for their high biological activity due to their unique carbon-phosphorus (C–P) bonds . They are less susceptible to resistance and have the advantages of high efficacy, fast efficacy, low dosage, and wide use .

Synthesis Analysis

Phosphonates are typically synthesized from phosphorous acid, exploiting its reactive P−H bond . They can be alkylated via the Kabachnik–Fields reaction or Pudovik reaction to give aminophosphonate . In the Hirao coupling, dialkyl phosphites undergo a palladium-catalyzed coupling reaction with an aryl halide to form a phosphonate . A method based on chemoselective activation with triflic anhydride has been developed for the modular preparation of phosphonylated derivatives .

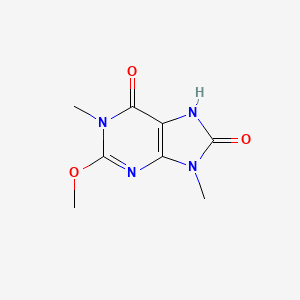

Molecular Structure Analysis

Phosphonates feature tetrahedral phosphorus centers . They are structurally closely related to phosphorous acid . Phosphonate salts are the result of deprotonation of phosphonic acids, which are diprotic acids . Phosphonate esters are the result of condensation of phosphonic acids with alcohols .

Chemical Reactions Analysis

Phosphonic acids are organic compounds of the form R-PO3H2 . Phosphonates are the corresponding anions formed by ionization of one or more of the acidic hydrogens . Decomposition of these compounds by oxidation will liberate the organically bound phosphate as orthophosphate .

Physical And Chemical Properties Analysis

Phosphonates are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols . They are characterized by high chemical stability .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Phosphonates are considered resources of important biologically active compounds . They have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . There is growing concern regarding the development of new environmentally friendly and non-drug resistant pesticides . This provides a basis for the development of new phosphonate compound pesticides .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (R)-FTY-720 Phosphonate can be achieved through a series of reactions involving starting materials such as (R)-FTY-720, phosphorus trichloride, triethylamine, and ethanol.", "Starting Materials": [ "(R)-FTY-720", "Phosphorus trichloride", "Triethylamine", "Ethanol" ], "Reaction": [ "1. (R)-FTY-720 is reacted with phosphorus trichloride in the presence of triethylamine to form (R)-FTY-720 phosphorochloridate.", "2. The resulting (R)-FTY-720 phosphorochloridate is then reacted with ethanol to form (R)-FTY-720 phosphonate diester.", "3. Finally, the (R)-FTY-720 phosphonate diester is treated with triethylamine to remove the diethylphosphate group and form (R)-FTY-720 phosphonate." ] } | |

Numéro CAS |

1142015-26-6 |

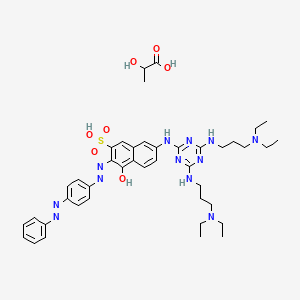

Formule moléculaire |

C20H36NO4P |

Poids moléculaire |

385.485 |

Nom IUPAC |

[(3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |

InChI |

InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1 |

Clé InChI |

XDSPSYJWGHPIAZ-HXUWFJFHSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |

Synonymes |

P-[(3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;N-[4-[(2-acetamido-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]hexanimidate](/img/structure/B571239.png)

![5H-azeto[1,2-f]pteridine](/img/structure/B571242.png)